1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) is a complex organic compound with a unique structure that includes an oxazole ring and two propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) typically involves the reaction of 4,5-diphenyloxazole with a suitable amine and propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-((2-Hydroxyethyl)azanediyl)bis(propan-2-ol)
- 1,1’-((2-Hydroxyethyl)imino)dipropan-2-ol
- N,N-Bis(2-hydroxyethyl)isopropanolamine
Uniqueness
1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
33161-83-0 |
---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H26N2O3/c1-16(25)13-24(14-17(2)26)15-20-23-21(18-9-5-3-6-10-18)22(27-20)19-11-7-4-8-12-19/h3-12,16-17,25-26H,13-15H2,1-2H3 |
InChI Key |
ZWAXWBOAVGGUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.